REACTION_CXSMILES
|
F[C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH2:13][NH2:14]>C(O)(C)C>[NH2:5][C:4]1[C:3]2[C:2](=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[CH:7][CH:6]=2)[NH:14][N:13]=1
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Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
water (30 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (30 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC(=CC=C12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |